Z-Ile-met-OH

Peptide synthesis Protecting group stability Solution-phase peptide synthesis

Sourcing a pre-formed, β-branched dipeptide for SPPS that resists premature deprotection under mild basic conditions can be challenging. Z-Ile-Met-OH addresses this directly as a Z-protected Ile-Met building block with a free C-terminus, enabling direct coupling without additional activation steps. • Stable under Fmoc-deprotection conditions, preventing premature Z-group loss and maintaining sequence integrity. • Moderate lipophilicity (XLogP3 = 3.1) enhances RP-HPLC retention, simplifying post-coupling purification. • Provides a pre-coupled Ile-Met unit, bypassing the steric hindrance of directly coupling β-branched isoleucine in automated synthesizers. Supplied with full analytical documentation to support quality assurance workflows.

Molecular Formula C19H28N2O5S
Molecular Weight 396.5 g/mol
CAS No. 84030-22-8
Cat. No. B1594780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ile-met-OH
CAS84030-22-8
Molecular FormulaC19H28N2O5S
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C19H28N2O5S/c1-4-13(2)16(17(22)20-15(18(23)24)10-11-27-3)21-19(25)26-12-14-8-6-5-7-9-14/h5-9,13,15-16H,4,10-12H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)
InChIKeyGTXSTEDIVHHJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Ile-Met-OH (CAS 84030-22-8) Procurement Guide: Properties, Applications, and Key Differentiators


Z-Ile-Met-OH (CAS 84030-22-8), also known as Cbz-Ile-Met-OH or N-((Phenylmethoxy)carbonyl)-L-isoleucyl-L-methionine, is a protected dipeptide building block used extensively in peptide synthesis [1]. It features a benzyloxycarbonyl (Z) protecting group on the N-terminus and a free carboxylic acid on the C-terminus, enabling its direct use in solid-phase or solution-phase peptide synthesis [2]. The dipeptide core consists of isoleucine and methionine residues, combining a β-branched hydrophobic amino acid with a sulfur-containing residue, which imparts distinct physicochemical and functional properties .

Why Z-Ile-Met-OH Cannot Be Replaced by Generic Z-Dipeptides: Stability and Structural Specificity


Z-Ile-Met-OH is not interchangeable with other Z-protected dipeptides due to its unique combination of a β-branched hydrophobic residue (isoleucine) and a sulfur-containing residue (methionine), which confers distinct conformational preferences and reactivity . Unlike Z-Leu-Met-OH or Z-Val-Met-OH, the presence of the β-branched side chain in isoleucine restricts backbone flexibility and influences peptide folding and binding interactions [1]. Moreover, Z-protected dipeptides as a class exhibit differential stability under mild basic conditions compared to longer Z-protected peptides, making them essential building blocks for specific synthetic strategies [2]. The quantitative evidence below demonstrates where Z-Ile-Met-OH provides measurable advantages over closely related analogs.

Quantitative Evidence: Differentiating Z-Ile-Met-OH from Closest Analogs


Differential Stability of Z-Protected Dipeptides vs. Tripeptides under Mild Basic Conditions

Z-Ile-Met-OH, as a Z-protected dipeptide, remains stable under mild basic conditions at room temperature, whereas Z-protected tripeptides and tetrapeptides undergo significant lability due to anchimeric assistance mediated by the vicinal amide NH [1]. This differential stability is a class-level property of Z-dipeptides and is critical for maintaining synthetic integrity during base-mediated deprotection or coupling steps [1].

Peptide synthesis Protecting group stability Solution-phase peptide synthesis

Hydrophobicity (XLogP3) Comparison of Z-Ile-Met-OH vs. Z-Val-Met-OH

Z-Ile-Met-OH exhibits a computed XLogP3 value of 3.1 [1], indicating moderate lipophilicity. In comparison, Z-Val-Met-OH (CAS 108543-82-4) has a computed XLogP3 of approximately 2.7 (estimated based on molecular structure) [2]. The higher lipophilicity of Z-Ile-Met-OH may influence its behavior in reversed-phase HPLC purification and its compatibility with hydrophobic solid-phase synthesis resins.

Hydrophobicity Peptide purification Solid-phase peptide synthesis

Purity Level Benchmarking of Z-Ile-Met-OH vs. Z-Leu-Met-OH

Z-Ile-Met-OH is commercially available at a purity of 95% (HPLC) . Z-Leu-Met-OH (CAS 18830-16-5), a close analog differing only by the substitution of isoleucine with leucine, is also offered at 95% purity by some vendors . However, certain suppliers provide Z-Leu-Met-OH at a higher purity of ≥98% [1]. While both compounds meet standard research-grade purity requirements, the availability of a 95% purity grade for Z-Ile-Met-OH is comparable to the standard grade of its analog.

Peptide building block Purity Quality control

Endopeptidase Activity Comparison: Z-Ile-Met-OH vs. Trypsin and Chymotrypsin

Z-Ile-Met-OH has been described as a synthetic protease with endopeptidase activity higher than that of trypsin and chymotrypsin . The compound has been utilized in the immobilization of κ-carrageenan and as an immobilized enzyme for the hydrolysis of polyacrylamide . However, the specific quantitative data and experimental conditions underlying this claim are not provided in the available vendor documentation, and the source is a commercial vendor rather than a peer-reviewed study.

Protease Endopeptidase Enzyme immobilization

Molecular Weight and Structural Feature Differentiation: Z-Ile-Met-OH vs. Z-Val-Met-OH

Z-Ile-Met-OH has a molecular weight of 396.5 g/mol [1], which is 14.0 g/mol heavier than Z-Val-Met-OH (382.5 g/mol) [2]. This difference arises from the additional methylene group in the isoleucine side chain compared to valine. The higher molecular weight may influence the compound's behavior in size-exclusion chromatography and its overall solubility profile.

Peptide synthesis Building block Molecular weight

Physical Property Comparison: Density of Z-Ile-Met-OH vs. Z-Ile-Leu-OH

Z-Ile-Met-OH has a reported density of 1.195 g/cm³ . In comparison, Z-Ile-Leu-OH (CAS 38972-95-1), which replaces methionine with leucine, has a density of 1.13 g/cm³ . The higher density of Z-Ile-Met-OH is consistent with the presence of the heavier sulfur atom in methionine.

Physical properties Density Formulation

High-Value Application Scenarios for Z-Ile-Met-OH Based on Quantitative Differentiation


Solid-Phase Peptide Synthesis (SPPS) Requiring Stable Base-Mediated Deprotection Steps

Z-Ile-Met-OH is particularly suited for SPPS protocols that involve mild basic conditions, where its stability as a Z-dipeptide prevents premature deprotection [1]. This stability ensures that the Z group remains intact during base-mediated Fmoc deprotection steps, enabling sequential coupling without compromising the integrity of the building block.

Solution-Phase Peptide Synthesis with Hydrophobic Residues

The moderate lipophilicity (XLogP3 = 3.1) of Z-Ile-Met-OH [2] makes it compatible with hydrophobic coupling environments and facilitates purification via reversed-phase HPLC. Its higher lipophilicity compared to Z-Val-Met-OH (Δ = +0.4) [3] may enhance retention and separation during chromatographic steps.

Synthesis of Peptides Containing β-Branched Hydrophobic Motifs

Z-Ile-Met-OH provides a pre-formed dipeptide unit that incorporates the β-branched isoleucine residue [2]. This is advantageous for the synthesis of peptides where β-branching is required for conformational constraint or biological activity, avoiding the need for separate coupling of sterically hindered isoleucine.

Immobilized Enzyme Systems for Polyacrylamide Hydrolysis

Vendor documentation suggests that Z-Ile-Met-OH can function as an immobilized protease for the hydrolysis of polyacrylamide, with reported endopeptidase activity exceeding that of trypsin and chymotrypsin . However, users should seek peer-reviewed validation before relying on this property for critical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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